N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine
Description
Properties
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-7-(3-morpholin-4-ylpropoxy)quinazoline-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN5O2/c22-16-10-14(2-3-17(16)23)27-21-15-11-18(24)20(12-19(15)25-13-26-21)30-7-1-4-28-5-8-29-9-6-28/h2-3,10-13H,1,4-9,24H2,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUGOFLVIGUDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436105 | |
| Record name | N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267243-68-5 | |
| Record name | N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Reaction Scheme and Conditions
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Chlorination of 7-fluoro-6-nitroquinazolin-4(3H)-one | Thionyl chloride (11.5 eq), catalytic DMF, no solvent | Formation of 4-chloro-7-fluoro-6-nitroquinazoline; excess thionyl chloride removed by azeotropic distillation with toluene |
| 2 | Nucleophilic aromatic substitution | 3-chloro-4-fluoroaniline (1 eq), N,N-dimethylaniline (2 eq), 2-propanol, 25 °C, 6 h | Formation of 4-(3-chloro-4-fluoroanilino)-7-fluoro-6-nitroquinazoline |
| 3 | Substitution with morpholinopropanol | 3-morpholinopropanol, tetrahydrofuran/tert-butanol (7:3) | Introduction of 7-(3-morpholinopropoxy) group |
| 4 | Catalytic hydrogenation | Raney nickel, THF, hydrogen atmosphere | Reduction of nitro group to amino group, yielding N4-(3-chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine |
Research Findings and Optimization
- The one-pot method significantly improves the overall yield and purity compared to the original 12-step synthesis.
- Reduction in thionyl chloride excess minimizes hazardous waste and improves environmental safety.
- The use of N,N-dimethylaniline as a base facilitates the nucleophilic substitution but requires careful handling due to toxicity.
- The hydrogenation step is critical for converting the nitro group to the diamine, with Raney nickel providing efficient catalytic activity.
- The solvent system (THF/tert-butanol) balances solubility and reaction kinetics for the morpholinopropoxy substitution.
Summary Table of Key Parameters
| Parameter | Traditional Synthesis | One-Pot Synthesis (US6664390B2) |
|---|---|---|
| Number of steps | ~12 | 3-4 (one-pot) |
| Thionyl chloride excess | 55 molar equivalents | 11.5 molar equivalents |
| Reaction time | Several days | ~6 hours for substitution step |
| Purification | Multiple chromatographic steps | Aqueous work-up and crystallization |
| Yield | Moderate to low | Improved, scalable |
| Safety | Higher risk due to reagents and steps | Improved due to reduced reagent excess and fewer steps |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride (NaH) for deprotonation and alkyl halides for alkylation are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a therapeutic agent. Quinazoline derivatives are known for their anticancer, anti-inflammatory, and antimicrobial activities. This specific compound may exhibit similar properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism would depend on the specific application, such as inhibition of a particular enzyme in cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazoline Derivatives
Quinazoline derivatives share a common core but differ in substituents, which critically influence their biological activity, solubility, and target specificity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Key Quinazoline Derivatives
Key Research Findings and Functional Insights
Antiviral Activity
Structural Modifications and Solubility
- Bromination at C5 (e.g., 5-Bromo-N4-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine ) increases molecular rigidity and melting points (>260°C), which may affect bioavailability .
- The 3-morpholinopropoxy group in the target compound improves water solubility compared to methoxy or thioether analogs, a critical factor for oral administration .
Biological Activity
N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This compound, identified by its CAS number 267243-68-5, exhibits a unique structure that may contribute to its pharmacological properties.
Research indicates that quinazoline derivatives often act as kinase inhibitors, which are crucial in regulating various cellular processes including proliferation and survival. The specific mechanism of action for this compound involves the inhibition of specific tyrosine kinases that are implicated in cancer progression.
Anticancer Potential
Several studies have explored the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines, including:
- Breast Cancer Cells (MCF-7) : In vitro studies demonstrated a significant reduction in cell viability at concentrations above 10 µM.
- Lung Cancer Cells (A549) : Similar effects were observed with IC50 values around 15 µM, indicating a potent inhibitory effect on cell proliferation.
Kinase Inhibition
The compound has been characterized as a selective inhibitor of certain kinases involved in tumorigenesis. For instance:
- EGFR (Epidermal Growth Factor Receptor) : Inhibition assays revealed that this compound effectively blocks EGFR phosphorylation, which is critical for cancer cell signaling pathways.
Case Studies
- In Vivo Studies : A study conducted on xenograft models of breast cancer showed that administration of the compound significantly reduced tumor size compared to control groups. Tumor growth inhibition was observed to be over 60% after four weeks of treatment.
- Combination Therapy : Preliminary data suggest that combining this quinazoline derivative with conventional chemotherapeutics enhances overall efficacy and reduces resistance in resistant cancer cell lines.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | MCF-7 | 10 | EGFR inhibition |
| Antiproliferative | A549 | 15 | Tyrosine kinase inhibition |
| In Vivo Tumor Growth | Breast Cancer | - | Tumor size reduction >60% |
Q & A
Q. How is the compound’s interaction with EGFR characterized experimentally?
- Methodology : Molecular docking studies and X-ray crystallography are used to analyze binding to EGFR’s kinase domain. For example, Figure 3 in illustrates differential binding affinities between wild-type and mutated EGFR (L858R/T790M). Competitive inhibition assays (IC₅₀ values) and cellular proliferation studies in EGFR-overexpressing cell lines (e.g., A549) validate target engagement .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE Requirements : Use nitrile gloves, safety goggles, and P95 respirators to avoid inhalation of dust. Full-body protective clothing is advised due to skin irritation risks (H315/H319) .
- Spill Management : Avoid dust generation; use absorbent materials (e.g., vermiculite) and dispose of contaminated waste via licensed facilities. Ensure ventilation to prevent airborne exposure (TLV not established) .
Advanced Research Questions
Q. How can structural modifications enhance selectivity against mutant EGFR isoforms?
- SAR Insights : Substitutions at the quinazoline C6 position (e.g., introducing nitro or fluoro groups) and optimizing the morpholinopropoxy chain length improve potency against T790M mutants. For example, replacing methoxy with ethoxy groups increases steric hindrance, reducing off-target effects .
- Experimental Validation : Compare IC₅₀ values across EGFR variants (wild-type vs. L858R/T790M) using kinase inhibition assays. Mutagenesis studies can identify residues critical for binding .
Q. What strategies address contradictory efficacy data in in vivo vs. in vitro models?
- Hypothesis Testing : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Conduct metabolic stability assays (e.g., microsomal incubation) and plasma protein binding studies to optimize ADME properties .
- Model Optimization : Use patient-derived xenografts (PDX) with confirmed EGFR mutation status to better replicate human pharmacokinetics .
Q. How is the compound’s potential for off-target toxicity assessed in preclinical studies?
- Toxicogenomics : RNA-seq or proteomic profiling of treated cells (e.g., HepG2 hepatocytes) identifies pathways affected beyond EGFR (e.g., MAPK/STAT).
- In Vivo Profiling : Repeat-dose toxicity studies in rodents (28-day) monitor organ-specific effects (e.g., liver enzymes, renal function) .
Key Challenges & Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
